4-Methyl-3-nitro-benzamidine

CYP3A4 inhibition Drug-drug interaction ADME-Tox

4-Methyl-3-nitro-benzamidine (CAS 25412-76-4) is a disubstituted benzamidine derivative characterized by a methyl group at the 4-position and a nitro group at the 3-position of the phenyl ring. This compound belongs to the benzamidine class, which are well-established competitive inhibitors of serine proteases, including trypsin, plasmin, thrombin, and factor Xa.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 25412-76-4
Cat. No. B1654625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitro-benzamidine
CAS25412-76-4
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=N)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4H,1H3,(H3,9,10)
InChIKeyXVYCKSVUARSPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitro-benzamidine CAS 25412-76-4: A Nitro-Methyl Substituted Benzamidine for Targeted Serine Protease and Cytochrome P450 Research Applications


4-Methyl-3-nitro-benzamidine (CAS 25412-76-4) is a disubstituted benzamidine derivative characterized by a methyl group at the 4-position and a nitro group at the 3-position of the phenyl ring. This compound belongs to the benzamidine class, which are well-established competitive inhibitors of serine proteases, including trypsin, plasmin, thrombin, and factor Xa [1]. The specific substitution pattern of 4-methyl-3-nitro-benzamidine is designed to modulate electronic properties and binding affinity relative to unsubstituted or mono-substituted benzamidines, offering distinct physicochemical and pharmacological profiles relevant to drug discovery and biochemical research [2].

Serine protease inhibition studies

Disubstituted benzamidine scaffold for trypsin, plasmin, thrombin, and factor Xa target engagement.

Low CYP3A4 interference screening

Minimal inhibition of CYP3A4 supports use in panels where enzyme inhibition must be avoided.

Structure-activity relationship (SAR) probe

4-methyl and 3-nitro groups enable systematic exploration of electronic and steric effects on binding.

Why 4-Methyl-3-nitro-benzamidine Cannot Be Substituted by Unsubstituted or Mono-Substituted Benzamidines in Critical Assays


Generic substitution of benzamidine derivatives in experimental systems is not scientifically valid due to marked differences in enzyme inhibition constants (Ki) and selectivity profiles driven by specific substituents [1]. For instance, unsubstituted benzamidine exhibits Ki values of 35, 350, and 220 µM for trypsin, plasmin, and thrombin, respectively , while 3-nitrobenzamidine demonstrates a Ki of approximately 501 µM against complement C1s . The introduction of a methyl and nitro group in 4-methyl-3-nitro-benzamidine is anticipated to further alter electronic density and steric interactions, thereby modifying binding kinetics and target selectivity in ways that cannot be predicted or replicated by using simpler analogs. Interchanging these compounds without quantitative justification introduces uncontrolled variables that compromise data reproducibility and invalidate comparative analyses [2].

Unsubstituted benzamidine may shift inhibition profile

Different Ki values and selectivity for trypsin, plasmin, and thrombin can alter target engagement outcomes.

Mono-nitro substitution changes electronic properties

3-nitrobenzamidine exhibits distinct affinity (e.g., C1s Ki ~501 µM) and may not reproduce 4-methyl-3-nitro binding kinetics.

Class-level SAR cannot guarantee interchangeable behavior

Substituent effects on binding and CYP interactions are compound-specific; extrapolation introduces uncontrolled variables.

Quantitative Differentiation of 4-Methyl-3-nitro-benzamidine: Head-to-Head Inhibition Data vs. Key Analogs


CYP3A4 Inhibition: 4-Methyl-3-nitro-benzamidine Exhibits >100-fold Weaker Potency Compared to a Benchmark CYP3A4 Inhibitor

4-Methyl-3-nitro-benzamidine demonstrates minimal inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50 > 10,000 nM, as measured in human liver microsomes using midazolam as a probe substrate [1]. In contrast, a known potent CYP3A4 inhibitor (CHEMBL2068968) exhibits an IC50 of 90 nM under similar assay conditions, representing a >111-fold difference in inhibitory potency [2]. This low affinity for CYP3A4 suggests a reduced potential for CYP-mediated drug-drug interactions compared to stronger inhibitors, a key consideration in preclinical development.

CYP3A4 Inhibition
Reported
Target IC50 >10,000 nM vs Comparator 90 nM (>111-fold)
Supports low CYP3A4 interference screening context
Human liver microsomes, midazolam probe, LC-MS/MS
CYP3A4 inhibition Drug-drug interaction ADME-Tox

Noradrenaline Transporter (NET) Binding: 4-Methyl-3-nitro-benzamidine Shows Millimolar Affinity, Contrasting with Sub-Nanomolar NET Inhibitors

In binding assays against the noradrenaline transporter (NET), 4-methyl-3-nitro-benzamidine exhibits a Ki of 1,500 nM, indicating weak affinity [1]. For comparison, high-affinity NET inhibitors such as certain tricyclic antidepressants or selective norepinephrine reuptake inhibitors (SNRIs) typically achieve Ki values in the low nanomolar to sub-nanomolar range (e.g., < 10 nM) [2]. This quantitative discrepancy of over two orders of magnitude highlights the compound's low propensity for off-target NET engagement.

NET Binding Affinity
Class-level
Target Ki 1,500 nM vs High-affinity NET inhibitors 150-fold)
Low noradrenergic off-target probability
In vitro binding assay, origin not specified
Noradrenaline transporter CNS drug discovery Off-target profiling

Serine Protease Inhibition Spectrum: 4-Methyl-3-nitro-benzamidine's Ki Profile Relative to Unsubstituted Benzamidine

While direct Ki data for 4-methyl-3-nitro-benzamidine against trypsin, plasmin, or thrombin are not publicly available, its class membership allows for a robust inference. Unsubstituted benzamidine, the parent scaffold, has well-characterized Ki values of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin) . The addition of electron-withdrawing (3-nitro) and electron-donating (4-methyl) groups is expected to modulate these Ki values based on established structure-activity relationships for para-substituted benzamidines [1]. For context, 3-nitrobenzamidine exhibits a Ki of ~501 µM against complement C1s, another serine protease, demonstrating that nitro substitution can significantly alter potency . Researchers should anticipate that 4-methyl-3-nitro-benzamidine will possess a distinct and quantifiable inhibition profile compared to the parent compound.

Serine Protease SAR
Class-level
Benzamidine Ki: trypsin 35 µM, plasmin 350 µM, thrombin 220 µM. 3-nitrobenzamidine C1s ~501 µM.
Unique kinetics expected; SAR study context
No direct Ki for 4-methyl-3-nitro; substituent effects to verify
Serine protease inhibition Enzymology Coagulation cascade

Structural Confirmation in Acetylcholinesterase Complex: A 4-Methyl-3-nitrobenzamide Derivative Binds with Defined Geometry

A derivative containing the 4-methyl-3-nitrobenzamide moiety (2-((hydroxyimino)methyl)-1-(5-(4-methyl-3-nitrobenzamido)pentyl)pyridinium) has been co-crystallized with tabun-inhibited acetylcholinesterase (AChE) at 2.3 Å resolution (PDB ID: 7R2F) [1]. This high-resolution structure provides direct evidence of the binding mode and specific interactions of the 4-methyl-3-nitrobenzamide fragment within the enzyme's active site. In contrast, unsubstituted benzamidine or simpler analogs would lack the extended linker and pyridinium group, resulting in different binding orientations and potentially altered reactivation kinetics. This structural validation confirms the utility of the 4-methyl-3-nitrobenzamide core in designing potent AChE reactivators for organophosphorus nerve agent poisoning [2].

AChE Co-crystal Structure
Method context
Bound to tabun-inhibited AChE at 2.3 Å (PDB 7R2F)
Defined binding mode supports reactivator design
Mus musculus AChE, X-ray diffraction
Acetylcholinesterase reactivation Nerve agent antidotes Structural biology

Recommended Applications for 4-Methyl-3-nitro-benzamidine Based on Quantitative Differentiation Evidence


Negative Control for CYP3A4-Mediated Drug-Drug Interaction Studies

Given its minimal CYP3A4 inhibition (IC50 > 10,000 nM) [1], 4-methyl-3-nitro-benzamidine serves as an ideal negative control or reference compound in panels assessing CYP3A4-mediated metabolism. Its use ensures that observed effects in co-incubation experiments are not confounded by inhibition of this major drug-metabolizing enzyme.

Structure-Activity Relationship (SAR) Probe for Serine Protease Inhibitor Design

As a disubstituted benzamidine, 4-methyl-3-nitro-benzamidine enables systematic exploration of electronic and steric effects on serine protease binding [2]. Comparing its Ki profile against trypsin, plasmin, and factor Xa with those of unsubstituted benzamidine and other analogs will elucidate key substituent contributions to potency and selectivity.

Scaffold for Developing Novel Acetylcholinesterase Reactivators

The co-crystal structure of a 4-methyl-3-nitrobenzamide-containing compound bound to tabun-inhibited AChE (PDB 7R2F) [3] validates its use as a core building block for designing broad-spectrum antidotes against organophosphorus nerve agents. Researchers can leverage this structural information to rationally modify the compound and optimize reactivation kinetics.

Off-Target Selectivity Profiling for CNS Drug Candidates

With weak affinity for the noradrenaline transporter (NET; Ki = 1,500 nM) [4], 4-methyl-3-nitro-benzamidine can be employed as a comparator to assess the relative selectivity of novel CNS-targeting compounds. Its inclusion in broad-panel screens helps establish a baseline for noradrenergic off-target activity.

Application
Selection Property
Validation Focus
CYP3A4 interference screening control
Low CYP3A4 inhibition profile
Verify IC50 >10 µM in microsomal assays
Serine protease SAR studies
4-methyl-3-nitro substitution pattern
Comparative inhibition kinetics vs. parent benzamidine
AChE reactivator design
Co-crystal binding mode (PDB 7R2F)
Binding pose analysis and reactivation kinetics
CNS off-target selectivity screening
Weak NET binding affinity
NET inhibition vs. primary target selectivity

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